1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione
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Overview
Description
1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the diazaperhydroine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the diazaperhydroine ring.
Introduction of chlorophenyl groups: Chlorophenyl groups are introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Attachment of the dimethylaminophenyl group: The dimethylaminophenyl group is attached via a condensation reaction with a suitable aldehyde or ketone precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to receptors: Interaction with specific receptors on cell surfaces or within cells.
Enzyme inhibition: Inhibition of key enzymes involved in metabolic pathways.
Signal transduction modulation: Modulation of intracellular signaling pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-chlorophenyl)-1,3-diazaperhydroine-2,4,6-trione: Lacks the dimethylaminophenyl group, resulting in different reactivity and applications.
1,3-Bis(4-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione: Similar structure but with different substitution patterns on the phenyl rings.
Uniqueness
1,3-Bis(3-chlorophenyl)-5-((4-(dimethylamino)phenyl)methylene)-1,3-diazaperhydroine-2,4,6-trione is unique due to the presence of both chlorophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-bis(3-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2N3O3/c1-28(2)19-11-9-16(10-12-19)13-22-23(31)29(20-7-3-5-17(26)14-20)25(33)30(24(22)32)21-8-4-6-18(27)15-21/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULWIXRCIMFGIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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